

Meglutol-d3: A Technical Guide for Researchers and Drug Development Professionals

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Compound of Interest

Compound Name: Meglutol-d3

Cat. No.: B3044186

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An in-depth examination of the physical, chemical, and analytical characteristics of **Meglutol-d3**, a deuterated analog of the antilipemic agent Meglutol.

This technical guide provides a comprehensive overview of **Meglutol-d3**, catering to researchers, scientists, and professionals in the field of drug development. The document details the physicochemical properties, analytical methodologies, and the biological context of this stable isotope-labeled compound.

Core Physical and Chemical Characteristics

Meglutol-d3, also known as 3-Hydroxy-3-(methyl-d3)-pentanedioic acid, is the deuterated form of Meglutol. The incorporation of three deuterium atoms in the methyl group results in a higher molecular weight compared to the parent compound, making it an ideal internal standard for quantitative mass spectrometry-based analyses.

Property	Value	Source
Chemical Name	Pentanedioic acid, 3-hydroxy-3-(methyl-d3)-	[1]
Synonyms	Dicrotalic acid-d3, 3-hydroxy 3-methyl Glutaric Acid-d3, HMG-d3	[2]
CAS Number	59060-36-5	[1][2]
Molecular Formula	C ₆ H ₇ D ₃ O ₅	[1]
Molecular Weight	165.16 g/mol	
Appearance	White to off-white solid	
Purity (HPLC)	≥98.04%	
Isotopic Enrichment	≥99% deuterated forms (d ₁ -d ₃)	

Solubility Profile

The solubility of **Meglutol-d3** has been determined in various common laboratory solvents. This information is crucial for the preparation of stock solutions and experimental assays.

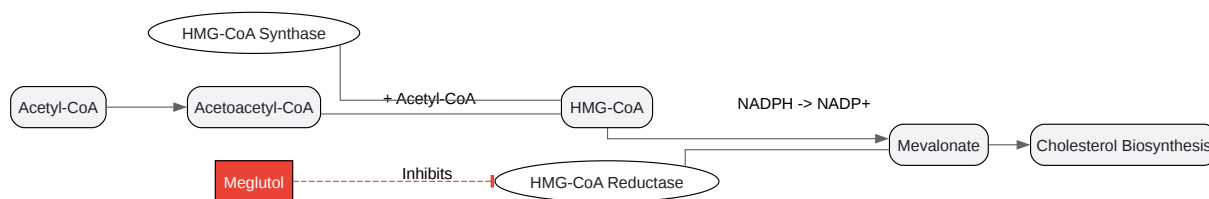
Solvent	Solubility
DMSO	250 mg/mL (with ultrasonic)
DMF	Information not available
Ethanol	Information not available

Biological Activity and Mechanism of Action

Meglutol, the non-deuterated parent compound, is recognized as an antilipemic agent. It exerts its effects by lowering levels of cholesterol, triglycerides, serum beta-lipoproteins, and phospholipids. The primary mechanism of action involves the inhibition of 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) reductase, the rate-limiting enzyme in the cholesterol

biosynthesis pathway. By blocking this enzyme, Meglutol interferes with the conversion of HMG-CoA to mevalonate, a critical step in cholesterol production.

The following diagram illustrates the HMG-CoA reductase pathway and the point of inhibition by Meglutol.



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HMG-CoA Reductase Pathway Inhibition by Meglutol.

Experimental Protocols

Determination of Melting Point (for Meglutol)

A standard capillary melting point apparatus can be used to determine the melting point of Meglutol.

Protocol:

- A small, dry sample of Meglutol is finely powdered.
- The powdered sample is packed into a capillary tube to a height of 2-3 mm.
- The capillary tube is placed in a melting point apparatus.
- The sample is heated at a steady rate of 1-2 °C per minute.

- The temperature at which the substance first begins to melt (the first appearance of liquid) and the temperature at which the entire sample has liquefied are recorded as the melting range. For pure Meglutol, a sharp melting point of approximately 105-108 °C is expected.

Quantitative Analysis of Meglutol using Meglutol-d3 as an Internal Standard by LC-MS/MS

Meglutol-d3 is primarily utilized as an internal standard for the accurate quantification of Meglutol in biological matrices. The following is a representative protocol for a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

4.2.1. Sample Preparation (Plasma)

- To 100 µL of plasma sample, add 10 µL of a known concentration of **Meglutol-d3** in a suitable solvent (e.g., methanol).
- Add 300 µL of a protein precipitation solvent (e.g., acetonitrile) to the sample.
- Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.
- Centrifuge the sample at 10,000 x g for 10 minutes to pellet the precipitated proteins.
- Transfer the supernatant to a clean tube for LC-MS/MS analysis.

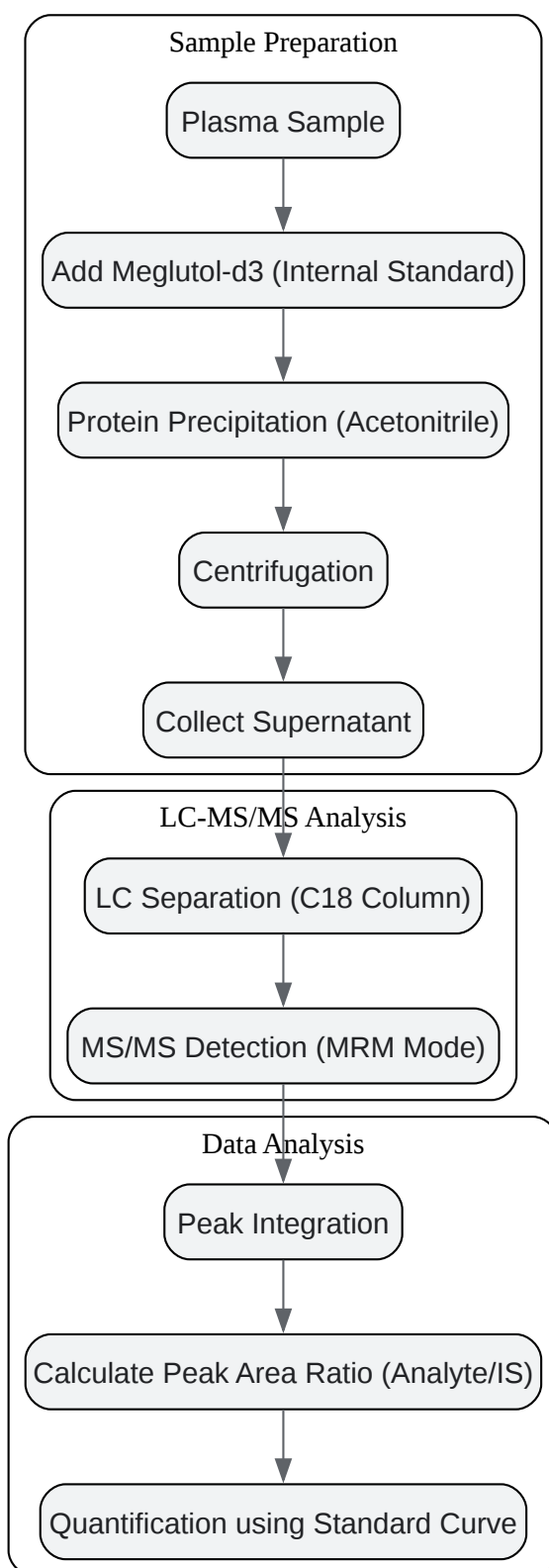
4.2.2. LC-MS/MS Conditions

- LC Column: A C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is suitable for separation.
- Mobile Phase: A gradient elution with water containing 0.1% formic acid (Solvent A) and acetonitrile containing 0.1% formic acid (Solvent B).
- Flow Rate: 0.3 mL/min.
- Injection Volume: 5 µL.
- Mass Spectrometer: A triple quadrupole mass spectrometer operating in negative ion mode with electrospray ionization (ESI).

- MRM Transitions:
 - Meglutol: Precursor ion $[M-H]^-$ → Product ion
 - **Meglutol-d3**: Precursor ion $[M-H]^-$ → Product ion (Specific mass transitions need to be optimized for the instrument used).

4.2.3. Data Analysis The concentration of Meglutol in the sample is determined by calculating the peak area ratio of the analyte (Meglutol) to the internal standard (**Meglutol-d3**) and comparing this to a standard curve prepared with known concentrations of Meglutol.

The following diagram illustrates the general workflow for this quantitative analysis.



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Workflow for Quantitative Analysis using **Meglutol-d3**.

Spectroscopic Data

While specific spectra for **Meglutol-d3** are not readily available in public databases, a certificate of analysis for a commercial batch confirms that the ^1H NMR spectrum is consistent with its chemical structure. For reference, extensive NMR data for the non-deuterated 3-Hydroxy-3-methylglutaric acid is available from the Biological Magnetic Resonance Bank (BMRB entry: bmse000335), which includes 1D ^1H and 2D [^1H , ^{13}C]-HSQC and HMBC spectra. Mass spectrometry data for 3-hydroxy-3-methylglutaric acid is also available in public repositories such as PubChem.

Storage and Stability

Meglutol-d3 should be stored as a powder at -20°C for long-term stability (up to 3 years). When in solvent, it should be stored at -80°C for up to 6 months or at -20°C for up to 1 month.

Conclusion

Meglutol-d3 is a valuable tool for researchers in the fields of pharmacology and drug metabolism. Its well-defined physical and chemical properties, coupled with its primary application as a stable isotope-labeled internal standard, enable the accurate and precise quantification of Meglutol in complex biological matrices. This technical guide provides a foundational understanding of **Meglutol-d3** to support its effective use in scientific research and drug development.

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References

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